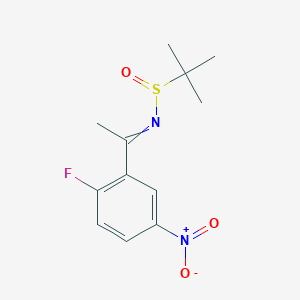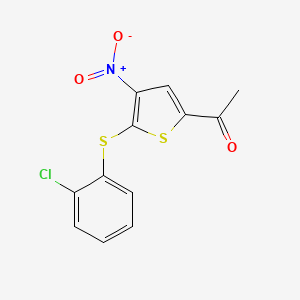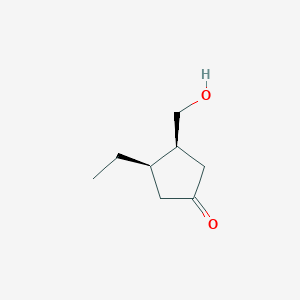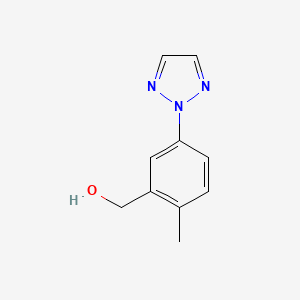![molecular formula C10H14N4O2S B8481137 2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide](/img/structure/B8481137.png)
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide typically involves multi-step organic reactions. The starting materials might include pyrimidine derivatives, methylcyclopropylamine, and methylsulfinyl reagents. Common synthetic routes may involve:
Nucleophilic substitution: Introduction of the methylcyclopropylamino group to the pyrimidine ring.
Oxidation: Conversion of a methylsulfanyl group to a methylsulfinyl group.
Amidation: Formation of the carboxamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to achieve high yield and purity. This might include:
Catalysis: Use of catalysts to enhance reaction rates.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: Further oxidation of the methylsulfinyl group to a sulfone.
Reduction: Reduction of the carboxamide group to an amine.
Substitution: Nucleophilic or electrophilic substitution reactions on the pyrimidine ring.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, ethanol.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a sulfone derivative, while reduction could produce an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Investigation as a potential therapeutic agent for various diseases.
Industry: Use in the development of new materials or agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved could include:
Enzyme inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor modulation: Interaction with cellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(methylsulfinyl)pyrimidine-5-carboxamide
- 2-(Cyclopropylamino)-4-(methylsulfinyl)pyrimidine-5-carboxamide
- 2-(1-Methylcyclopropylamino)-4-(methylthio)pyrimidine-5-carboxamide
Uniqueness
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide is unique due to the presence of both the methylcyclopropylamino and methylsulfinyl groups, which can impart distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C10H14N4O2S |
|---|---|
Molecular Weight |
254.31 g/mol |
IUPAC Name |
2-[(1-methylcyclopropyl)amino]-4-methylsulfinylpyrimidine-5-carboxamide |
InChI |
InChI=1S/C10H14N4O2S/c1-10(3-4-10)14-9-12-5-6(7(11)15)8(13-9)17(2)16/h5H,3-4H2,1-2H3,(H2,11,15)(H,12,13,14) |
InChI Key |
HNCGYCBKXWJOQH-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)NC2=NC=C(C(=N2)S(=O)C)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
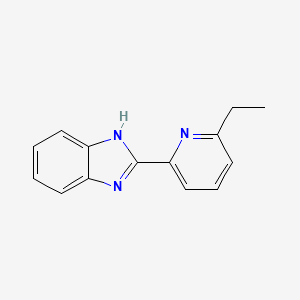
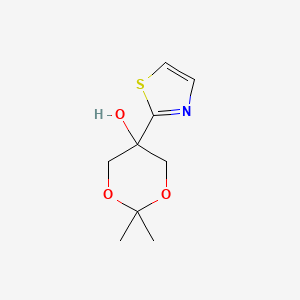
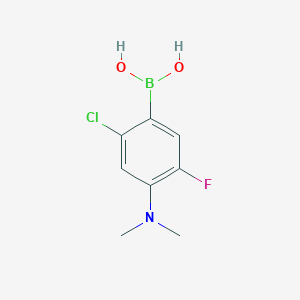
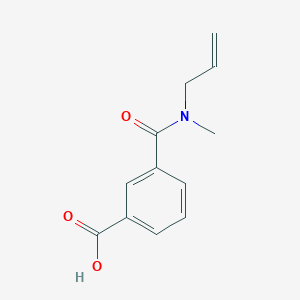

![4-Pyrimidineacetic acid,2-amino-6-[[3-fluoro-4-(1h-pyrrolo[2,3-b]pyridin-4-yloxy)phenyl]amino]-,ethyl ester](/img/structure/B8481099.png)


![6-[2-(4-Methoxy-2-nitrophenyl)hydrazinylidene]-3-[3-(trimethylsilyl)propoxy]cyclohexa-2,4-dien-1-one](/img/structure/B8481106.png)
